5-Chloro-2-methylpyridine
Overview
Description
5-Chloro-2-methylpyridine: is a heterocyclic organic compound with the molecular formula C6H6ClN . It is a derivative of pyridine, where the chlorine atom is substituted at the fifth position and a methyl group at the second position. This compound is known for its significance in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
5-Chloro-2-methylpyridine is a chemical compound that is primarily used as an intermediate in the synthesis of various pharmaceuticals and pesticides . .
Mode of Action
The mode of action of this compound is largely dependent on the final product it is used to synthesize. For instance, when used in the synthesis of certain pesticides, it may interact with specific enzymes or receptors in pests, leading to their eradication . .
Biochemical Pathways
The biochemical pathways affected by this compound are also dependent on the final product it is used to synthesize. As an intermediate, it is transformed through various chemical reactions into a final product that interacts with biological systems . The specific pathways affected by these final products can vary widely.
Result of Action
As an intermediate, its primary role is in the synthesis of other compounds, and it is these compounds that have direct molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-methylpyridine plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of other compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it is involved in the synthesis of 2-methylthio-5-pyridinemethylene amine and 5-methyl-2,2′-bipyridine . These interactions are crucial for the formation of complex molecules used in pharmaceuticals and agrochemicals.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of certain genes and proteins, leading to changes in cellular behavior . These effects are essential for understanding its potential therapeutic and toxicological implications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been used in the synthesis of enzyme inhibitors for p38α mitogen-activated protein kinase . These interactions at the molecular level are critical for its function in biochemical reactions and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, affecting its efficacy and safety . Long-term effects on cellular function have also been observed in in vitro and in vivo studies, highlighting the need for careful monitoring of its use in laboratory experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that it can cause skin irritation and harm aquatic life at higher concentrations . Understanding the dosage effects is crucial for determining its safe and effective use in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it is used in the synthesis of 2-methylthio-5-pyridinemethylene amine, which involves specific metabolic pathways . These interactions are essential for its role in biochemical reactions and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that it can be transported across cell membranes and distributed within various tissues . These properties are important for understanding its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for determining its role in cellular processes and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Method 1: One common method for synthesizing 5-Chloro-2-methylpyridine involves the chlorination of 2-methylpyridine. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures.
Method 2: Another method involves the reaction of 2-methylpyridine with sulfuryl chloride (SO2Cl2) under reflux conditions. This method is advantageous due to its relatively mild reaction conditions and high yield.
Industrial Production Methods:
Large-scale Production: Industrially, this compound is produced using continuous flow reactors, which allow for better control over reaction conditions and higher efficiency. The chlorination process is optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-2-methylpyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group in this compound can be oxidized to form the corresponding carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can also undergo reduction reactions, where the chlorine atom is replaced by hydrogen, forming 2-methylpyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium or chromium trioxide (CrO3) in acetic acid are typical oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a common method for reduction.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-methyl-5-aminopyridine, 2-methyl-5-thiopyridine, etc.
Oxidation Products: The primary oxidation product is 5-chloro-2-pyridinecarboxylic acid.
Reduction Products: The main reduction product is 2-methylpyridine.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 5-Chloro-2-methylpyridine is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine:
Pharmaceuticals: It serves as a building block for the synthesis of active pharmaceutical ingredients (APIs) used in the treatment of various diseases.
Industry:
Agrochemicals: The compound is used in the production of pesticides and herbicides.
Dyes: It is also employed in the synthesis of dyes and pigments used in the textile industry.
Comparison with Similar Compounds
2-Chloro-5-methylpyridine: Similar in structure but with the chlorine and methyl groups swapped positions.
2-Methyl-5-bromopyridine: Bromine atom instead of chlorine at the fifth position.
2-Methyl-5-iodopyridine: Iodine atom instead of chlorine at the fifth position.
Uniqueness:
Reactivity: 5-Chloro-2-methylpyridine exhibits unique reactivity due to the electron-withdrawing effect of the chlorine atom, making it more susceptible to nucleophilic substitution compared to its bromine or iodine analogs.
Applications: Its specific structure makes it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals where precise reactivity is required.
Properties
IUPAC Name |
5-chloro-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMKNLXJQNYAFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376526 | |
Record name | 5-chloro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72093-07-3 | |
Record name | 5-Chloro-2-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72093-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-chloro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.